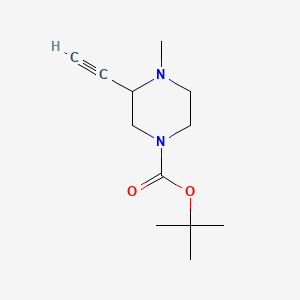
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with an ethynylating agent. One common method includes the use of ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-methylpiperazine-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains an ethoxy group instead of an ethynyl group, leading to different chemical properties and reactivity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate: Contains a hydrazino group, which imparts different biological activities.
Uniqueness
Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-10-9-14(8-7-13(10)5)11(15)16-12(2,3)4/h1,10H,7-9H2,2-5H3 |
Clave InChI |
DOHZPFAICMDSJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


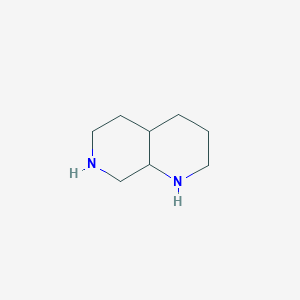
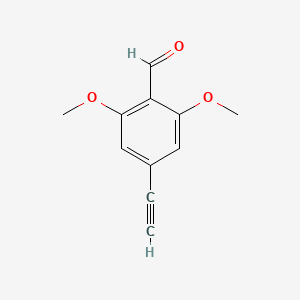
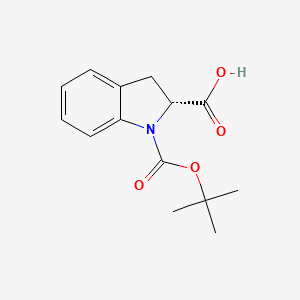

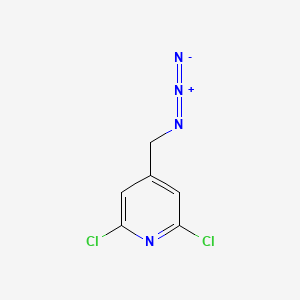
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
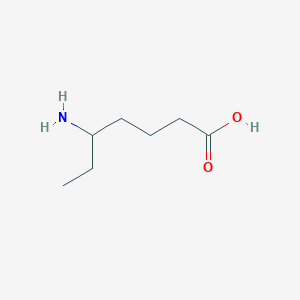
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
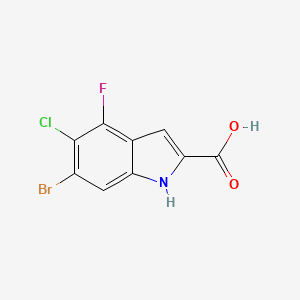
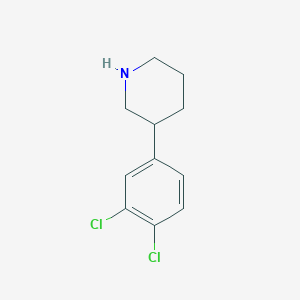

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
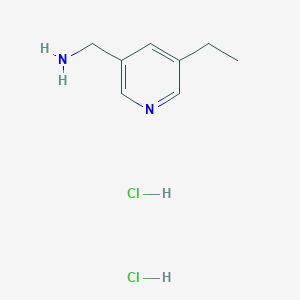
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
